molecular formula C8H6O4 B133764 Phthalic Acid-13C2 CAS No. 254110-94-6

Phthalic Acid-13C2

Cat. No. B133764
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Description

Phthalic Acid-13C2, also known as 1,2-Benzenedicarboxylic-13C2 acid or Phthalic-(dicarboxyl-13C2) acid, is a variant of Phthalic acid where two of the carbon atoms are the isotope Carbon-13 . It is used in scientific research for various applications .


Synthesis Analysis

Phthalic Acid-13C2 is commercially produced by the oxidation of benzene or toluene with oxygen in the presence of a catalyst . The first step in the production of phthalic acid is the oxidation of benzene or toluene with oxygen. The benzene or toluene is then mixed with a catalyst such as manganese dioxide and heated to a high temperature .


Molecular Structure Analysis

The linear formula of Phthalic Acid-13C2 is C6H4-1,2-(13CO2H)2 . It is an aromatic dicarboxylic acid, with two carboxyl groups (-CO2H) attached to a benzene ring .


Chemical Reactions Analysis

When heated, Phthalic Acid undergoes a thermal decomposition reaction to produce carbon dioxide and phthalic anhydride . The phthalic anhydride formed in this reaction can then react with more phthalic acid to form diphthalic acid, or it can react with an alcohol to produce a phthalate ester .


Physical And Chemical Properties Analysis

Phthalic Acid-13C2 is a colorless solid that is soluble in organic solvents . It has a melting point of about 207 degrees Celsius, and it decomposes above its melting point into water and carbon dioxide .

Safety And Hazards

Phthalic Acid-13C2 can cause serious eye damage . It is recommended to wear eye protection and avoid contact with skin and eyes. If inhaled or swallowed, it can be harmful and medical attention should be sought immediately .

Future Directions

Research is ongoing into the degradation of phthalic acid and its derivatives, including Phthalic Acid-13C2. One promising area is the use of photocatalytic technology to degrade environmental organic pollutants, including plastics and plastic-derived chemicals .

Relevant Papers There are several relevant papers on Phthalic Acid-13C2. One paper discusses the molecular design and mechanism analysis of Phthalic Acid Ester substitutes, focusing on improving biodegradability in processes of sewage treatment and soil remediation . Another paper presents an analysis and contamination levels of ten phthalic acid .

properties

IUPAC Name

phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583975
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic Acid-13C2

CAS RN

70838-83-4
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic acid-carboxy-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As an example, reference is made to the production of phthalic anhydride with acetic acid as solvent. During oxidation of o-xylene as feedstock, phthalic acid and phthalic anhydride are obtained as products in the liquid-phase reactor. Therefore, not only the binary crystallization curves of phthalic acid in acetic acid or phthalic anhydride in acetic acid are used, but also those of the ternary system phthalic acid/phthalic anhydride/in acetic acid. By using the process of the invention, phthalic acid and phthalic anhydride are obtained as pure solid products. The acetic acid obtained as byproduct is recirculated into the reactor as solvent.
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Synthesis routes and methods II

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
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0 (± 1) mol
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reactant
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Name
hydroxy
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polyester
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1 mol
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2 mol
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[Compound]
Name
polyvinyl alcohol methacrylic anhydride
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steel
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reactant
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[Compound]
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polyurethane
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Synthesis routes and methods III

Procedure details

To a solution of ammonium acetate (73.7 g) in methanol (250 ml) were added 2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile (50.0 g) and 28% ammonia water (33.3 ml) at room temperature. After stirring for 15 hours at 20° C., potassium carbonate (33.0 g) was added to the solution, and the solution was evaporated under reduced pressure. A mixture of water (130 ml) and methylene chloride (110 ml) was added into the residue. The mixture was adjusted to pH 8.0-8.2 and extracted with methylene chloride twice. Phthalic acid (35.7 g) was added to the extract at 20°-30° C., and then diisopropyl ether (200 ml) was added thereto. After stirring for 2 hours at the same temperature, the resulting precipitate was collected by filtration, washed with diisopropyl ether (40 ml) and dried under reduced pressure to give phthalic acid salt (61.4 g) of 2-cyano-2-(1-ethoxycarbonyl-1-methylethoxyimino)acetamidine.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
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33.3 mL
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reactant
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250 mL
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reactant
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33 g
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reactant
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Synthesis routes and methods IV

Procedure details

At a temperature of from 150° to 160° C., 490 parts by weight of the glycide ester of branched monocarboxylic acids (2 moles) having an average carbon number of about 13* are added to 146 parts by weight of adipic acid (1 mole). Subsequently, at the same temperature, 296 parts by weight of phthalic anhydride (2 moles) are added to the formed dihydric ester alcohol. When the acid number of 120 is reached the ester chain length is extended by adding 490 parts by weight of the same glycide ester of branched monocarboxylic acids previously added above (2 moles) to the formed ester dicarboxylic acid to give the corresponding ester diol to which 296 parts by weight of phthalic acid (2 moles) are then added. As soon as the acid number is 65, the temperature is lowered to 130° C., and 88 parts by weight of ethylene oxide are added to the formed ester dicarboxylic acid to yield the corresponding ester diol.
[Compound]
Name
ester dicarboxylic acid
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glycide ester
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Name
monocarboxylic acids
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2 mol
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1 mol
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2 mol
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ester alcohol
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120
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[Compound]
Name
glycide ester
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[Compound]
Name
monocarboxylic acids
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Synthesis routes and methods V

Procedure details

A reaction flask equipped with a stirrer, thermometer, and nitrogen inlet tube was charged with 93.6 grams of 2-butoxyethanol and 21 grams of phthalic anhydride. The mixture was heated under nitrogen for 30 minutes at 130° C. The butoxyethyl monoester of phthalic acid produced was a light yellow liquid which crystallized upon standing at room temperature for about one week.
Quantity
93.6 g
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21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic Acid-13C2
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